5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Description
Structural Identification and Nomenclature
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the pyrazole ring serving as the parent structure. The compound is registered under Chemical Abstracts Service number 2098076-23-2, providing a unique identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System representation "FC(C1=NN(CC#C)C(CC)=C1)(F)F" encodes the complete structural information, indicating the trifluoromethyl group attachment at position 3, the ethyl group at position 5, and the propargyl substituent at nitrogen-1.
The molecular architecture consists of a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, characteristic of the pyrazole family. The positioning of substituents follows a specific pattern that influences both the electronic distribution and three-dimensional conformation of the molecule. The ethyl group at position 5 provides lipophilic character while maintaining relatively modest steric demands. The propargyl group introduces both a linear triple bond functionality and additional reactive sites for potential chemical transformations. The trifluoromethyl group at position 3 serves as a powerful electron-withdrawing substituent that significantly modifies the electronic properties of the pyrazole ring system.
Analysis of the molecular geometry reveals important structural features that contribute to the compound's chemical behavior. The pyrazole ring maintains planarity, consistent with its aromatic character, while the substituents adopt conformations that minimize steric interactions. The triple bond within the propargyl group extends linearly from the nitrogen atom, creating potential for π-π interactions and influencing molecular packing in the solid state. The trifluoromethyl group, with its tetrahedral geometry, projects from the ring plane and creates a significant dipole moment that affects intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H9F3N2 | |
| Molecular Weight | 202.18 g/mol | |
| Chemical Abstracts Service Number | 2098076-23-2 | |
| Simplified Molecular Input Line Entry System | FC(C1=NN(CC#C)C(CC)=C1)(F)F |
Historical Context in Heterocyclic Chemistry
The development of pyrazole chemistry traces its origins to the late nineteenth century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. This foundational work established the nomenclature and basic synthetic approaches that continue to influence modern heterocyclic chemistry. The classical synthesis method developed by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane, demonstrated the fundamental reactivity patterns of the pyrazole ring system. These early investigations established pyrazole as a π-excess aromatic heterocycle, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks favoring positions 3 and 5.
The evolution of pyrazole chemistry accelerated significantly during the twentieth century as researchers recognized the biological activity potential of substituted pyrazole derivatives. The development of pharmaceutical agents containing pyrazole rings, including celecoxib and stanozolol, demonstrated the therapeutic value of this heterocyclic scaffold. These successes motivated extensive research into synthetic methodologies for accessing diversely substituted pyrazoles, leading to the development of cyclocondensation reactions, dipolar cycloadditions, and multicomponent reaction strategies.
The incorporation of trifluoromethyl substituents into heterocyclic frameworks represents a more recent development in the field, gaining momentum particularly from the mid-twentieth century onward. The medicinal use of trifluoromethyl groups dates from 1928, although intensive research began in the 1940s. The recognition that trifluoromethyl groups could serve as bioisosteres for chloride or methyl groups opened new avenues for drug design and development. This approach allows medicinal chemists to adjust steric and electronic properties of lead compounds while potentially protecting reactive methyl groups from metabolic oxidation.
The development of compounds featuring both trifluoromethyl and alkynyl functionalities represents a convergence of these historical trends. The alkynyl group has found extensive application in natural products, bioactive molecules, and pharmaceutical agents, serving as a versatile building block for organic transformations. The combination of these functional groups within pyrazole frameworks creates opportunities for accessing novel chemical space and developing compounds with enhanced properties for various applications.
Significance of Trifluoromethyl and Alkynyl Substituents
The trifluoromethyl group within this compound contributes multiple advantageous properties that enhance the compound's potential utility. The electronegativity of the trifluoromethyl group, described as intermediate between fluorine and chlorine, significantly influences the acidity and basicity of neighboring functionalities. This electronic effect can stabilize certain molecular conformations while destabilizing others, ultimately affecting biological activity and chemical reactivity patterns. In heterocyclic systems, nitrogen-trifluoromethyl azoles have demonstrated increased lipophilicity and enhanced metabolic stability compared to their nitrogen-methyl counterparts.
The biological implications of trifluoromethyl substitution extend beyond simple lipophilicity enhancement. Research has shown that nitrogen-trifluoromethyl motifs in five-membered heterocycles can improve Caco-2 permeability, suggesting enhanced bioavailability characteristics. The development of nitrogen-trifluoromethyl analogues of established pharmaceutical agents, including sildenafil derivatives, has demonstrated the potential for improved pharmacological profiles through strategic incorporation of this functional group. The synthetic methodology for accessing nitrogen-trifluoromethyl heterocycles has advanced significantly, with various approaches now available for introducing this functionality under mild reaction conditions.
The propargyl substituent introduces complementary chemical characteristics that expand the compound's versatility. Alkynyl groups serve as valuable building blocks for numerous organic transformations, including 1,4-addition reactions and cyclization processes that can generate additional heterocyclic frameworks. The terminal alkyne functionality within the propargyl group provides sites for further chemical elaboration through cross-coupling reactions, cycloaddition processes, and other transformation methodologies. The linear geometry of the triple bond creates opportunities for π-π interactions and influences molecular recognition processes.
The combination of trifluoromethyl and alkynyl functionalities within a single molecular framework creates synergistic effects that enhance the compound's overall utility. The electron-withdrawing nature of the trifluoromethyl group can activate the alkynyl functionality toward certain types of chemical transformations while potentially stabilizing intermediates formed during reaction processes. This electronic modulation can lead to improved selectivity and efficiency in synthetic applications.
The strategic positioning of these substituents on the pyrazole ring creates a molecular architecture that balances electronic effects, steric considerations, and potential for further synthetic elaboration. The electron-withdrawing trifluoromethyl group at position 3 influences the electron density distribution throughout the ring system, while the propargyl group at nitrogen-1 provides a handle for potential bioconjugation or further synthetic transformation. The ethyl group at position 5 contributes to the overall lipophilic character of the molecule while maintaining synthetic accessibility through established methodologies for pyrazole functionalization.
Properties
IUPAC Name |
5-ethyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-3-5-14-7(4-2)6-8(13-14)9(10,11)12/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBNEMFRCYKVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C11H11F3N2
- Molecular Weight : 228.21 g/mol
- IUPAC Name : 1-prop-2-ynyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
- CAS Number : 2098132-08-0
1. Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that pyrazole derivatives possess activity against various bacterial strains including E. coli and Staphylococcus aureus. One notable study synthesized a series of pyrazole compounds that displayed effective antibacterial properties, with specific derivatives achieving high inhibition rates against pathogenic strains .
3. Antitubercular Activity
In the context of tuberculosis treatment, certain pyrazole derivatives have been identified as potential candidates for combating Mycobacterium tuberculosis. A recent study tested several pyrazole compounds against the H37Rv strain of MTB, revealing promising results with significant inhibition rates compared to standard treatments .
4. Herbicidal Activity
The herbicidal potential of pyrazole derivatives has also been explored. A series of novel compounds were assessed for their ability to inhibit the growth of specific weeds, indicating that modifications in the structure can enhance herbicidal efficacy. One compound exhibited an IC50 value of 1.90 mg/L against Pennisetum alopecuroides, demonstrating significant herbicidal activity .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inflammation Pathways : The inhibition of pro-inflammatory cytokines suggests that this compound may modulate signaling pathways involved in inflammation.
- Bacterial Cell Wall Synthesis : The antimicrobial effects might be linked to interference with bacterial cell wall synthesis or function.
Case Studies
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group at position 3 is a common feature in bioactive pyrazoles, contributing to electron-withdrawing effects and improved binding affinity in targets like cyclooxygenase (COX) enzymes . Key comparisons with structurally similar compounds include:
- Propargyl vs. Aryl Groups at Position 1 : The propargyl group in the target compound offers alkyne reactivity for bioconjugation, unlike bulky aryl groups (e.g., 4-methoxyphenyl in SC-560), which enhance target binding but limit synthetic flexibility .
- Ethyl vs.
Key Research Findings and Data
Physicochemical Properties
Stability and Reactivity
Preparation Methods
One-Step Synthesis from Trifluoromethylated Butenone Precursors
- A practical synthetic method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which undergoes condensation with hydrazine derivatives to yield a regioisomeric mixture of trifluoromethylated pyrazoles.
- The regioisomeric mixture, containing pyrazoles substituted at the 3- or 5-positions with trifluoromethyl groups, can be separated efficiently by exploiting differences in boiling points under controlled pressure conditions.
- This method allows access to 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles, which can be further functionalized.
Regioselective Condensation Using Ynone Trifluoroborates
- A modular approach utilizes the condensation of hydrazines with ynone trifluoroborates , which are stable intermediates that facilitate orthogonal functionalization.
- For example, potassium 1-(1-methyl-1H-pyrazol-5-yl)-3-(trifluoroboranyl)prop-2-yn-1-one can be synthesized via this route, enabling subsequent chemoselective halogenation and cross-coupling reactions.
- This approach allows precise introduction of the propargyl group at the 1-position through nucleophilic addition of ethynylmagnesium bromide to pyrazole carboxaldehydes, followed by further functionalization steps.
Introduction of the Propargyl Group (1-position Substitution)
- The propargyl substituent (prop-2-yn-1-yl) at the 1-position is commonly introduced by nucleophilic addition of ethynylmagnesium bromide to 1H-pyrazole-5-carboxaldehyde derivatives.
- This reaction proceeds smoothly in tetrahydrofuran (THF) at room temperature, yielding 1-(prop-2-yn-1-yl)pyrazol-5-yl alcohol intermediates.
- Subsequent dehydration or substitution reactions on these intermediates afford the desired 1-(prop-2-yn-1-yl)pyrazole derivatives in good yields (e.g., 79% yield reported).
Introduction of the Ethyl Group (5-position Substitution)
- The ethyl group at the 5-position can be installed via alkylation or by using ethyl-substituted starting materials in the pyrazole ring construction.
- For instance, 5-ethyl-3-(trifluoromethyl)-1H-pyrazoles have been synthesized by condensation of hydrazines with ethyl-substituted trifluoromethylated precursors or via regioselective alkylation of pyrazole intermediates.
- The presence of the trifluoromethyl group at the 3-position directs regioselectivity during ring formation and substitution steps.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of trifluoromethylated ynone or butenone precursor | Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or related compounds | Formation of α,β-unsaturated trifluoromethylated ketone intermediate |
| 2. Condensation with hydrazine derivative | Hydrazine or substituted hydrazines under reflux or mild heating | Formation of pyrazole ring with trifluoromethyl substitution |
| 3. Introduction of propargyl group | Reaction of pyrazole-5-carboxaldehyde with ethynylmagnesium bromide in THF | Formation of 1-(prop-2-yn-1-yl)pyrazol-5-yl alcohol intermediate |
| 4. Functional group transformations | Dehydration, halogenation, or cross-coupling reactions as needed | Installation of ethyl group and final functionalization |
Detailed Research Findings and Yields
Additional Notes on Functionalization and Applications
- The trifluoromethyl group enhances thermal stability, lipophilicity, and electronic properties, which is beneficial for biological activity.
- The propargyl substituent allows further click chemistry or cross-coupling reactions, enabling the synthesis of diverse derivatives.
- The ethyl substitution at the 5-position can influence the steric and electronic environment of the pyrazole ring, affecting bioactivity.
- These preparation methods are applicable to the synthesis of pyrazole derivatives with potential herbicidal and pharmaceutical applications, as shown in related studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via copper-catalyzed alkyne-azide cycloaddition (CuAAC) for propargyl group functionalization. Key conditions include:
- Catalysts : Copper sulfate/sodium ascorbate for CuAAC (e.g., 50°C in THF/water, 16 hours) .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for cyclocondensation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this pyrazole derivative?
- Methodology :
- NMR : - and -NMR identify substituent environments (e.g., trifluoromethyl at δ ~110 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What biological assays are suitable for initial screening of its pharmacological activity?
- Methodology :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) with IC determination using 10–100 µM compound concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Advanced Research Questions
Q. How does the propargyl group influence reactivity in click chemistry applications?
- Methodology : The propargyl group enables CuAAC with azides to form triazole hybrids. Kinetic studies show:
- Reactivity : Propargyl derivatives react 3–5× faster than alkyl-substituted analogs due to electron-withdrawing trifluoromethyl stabilization .
- Applications : Triazole hybrids enhance solubility and target binding (e.g., in drug delivery systems) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Methodology :
- 2D NMR : COSY and HSQC experiments differentiate overlapping proton environments (e.g., ethyl vs. propargyl groups) .
- Deuterated Solvents : Use of DMSO-d or CDCl simplifies splitting patterns .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodology :
- Co-solvents : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes improve aqueous solubility .
- Salt Formation : Hydrochloride salts of the pyrazole amine derivative enhance bioavailability .
Q. How can in silico modeling predict target interactions and optimize lead compounds?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB: 3LN1) or kinase domains .
- QSAR : Substituent effects (e.g., trifluoromethyl’s hydrophobicity) correlate with IC values .
Q. What experimental approaches assess stability under physiological conditions?
- Methodology :
- Thermal Analysis : TGA/DSC (heating rate 10°C/min) reveals decomposition points (>200°C for trifluoromethyl derivatives) .
- pH Stability : Incubation in PBS (pH 7.4) at 37°C for 24h, followed by HPLC quantification of degradation .
Notes
- Structural nuances (e.g., propargyl vs. alkyl groups) significantly impact reactivity and bioactivity.
- Advanced studies should integrate synthetic, analytical, and computational workflows to resolve contradictions and optimize applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
